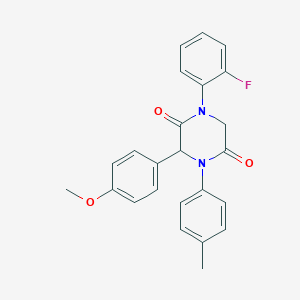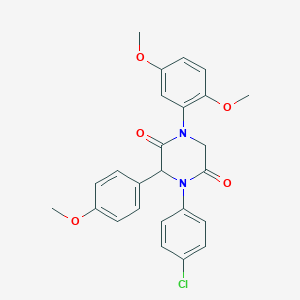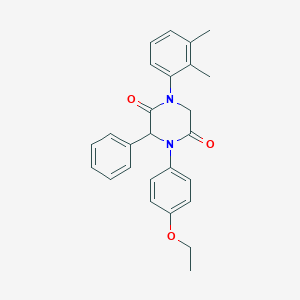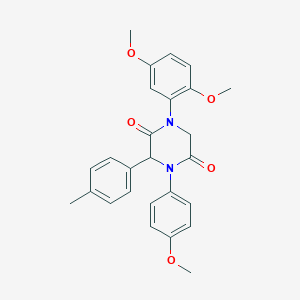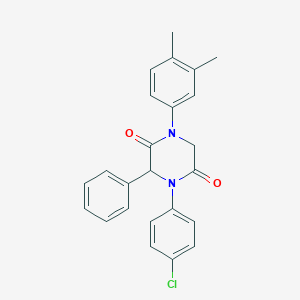![molecular formula C25H24N2O2S B242591 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242591.png)
1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases. TAK-659 is a highly selective inhibitor of spleen tyrosine kinase (SYK), a key enzyme involved in the regulation of immune cell signaling pathways.
Wirkmechanismus
1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione exerts its pharmacological effects by selectively inhibiting SYK, a non-receptor tyrosine kinase that plays a critical role in immune cell signaling pathways. SYK is involved in the activation of various downstream signaling molecules, including BTK, PLCγ2, and AKT, which regulate cell proliferation, survival, and migration. By inhibiting SYK, this compound can disrupt these signaling pathways and induce cell death in cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can inhibit the proliferation and survival of B cells, T cells, and mast cells. In vivo studies have shown that this compound can inhibit tumor growth and improve survival in mouse models of lymphoma and leukemia. This compound has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione is its high selectivity for SYK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione involves a multi-step process that begins with the reaction of 2,3-dimethylbenzoyl chloride with 4-(methylsulfanyl)aniline to form the intermediate 1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)urea. This intermediate is then subjected to a series of reactions involving piperazine, phenacyl bromide, and palladium catalysts to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers and autoimmune diseases. In vitro studies have shown that this compound inhibits SYK-mediated signaling pathways in B cells, T cells, and mast cells, leading to decreased proliferation and survival of these cells. In vivo studies have demonstrated that this compound can inhibit tumor growth in mouse models of lymphoma and leukemia.
Eigenschaften
Molekularformel |
C25H24N2O2S |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O2S/c1-17-8-7-11-22(18(17)2)26-16-23(28)27(20-9-5-4-6-10-20)24(25(26)29)19-12-14-21(30-3)15-13-19/h4-15,24H,16H2,1-3H3 |
InChI-Schlüssel |
JZNLULDARNXOPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



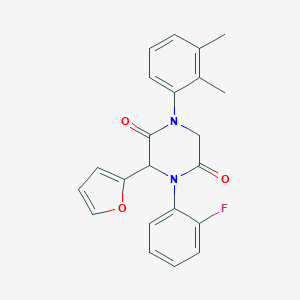
![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242512.png)
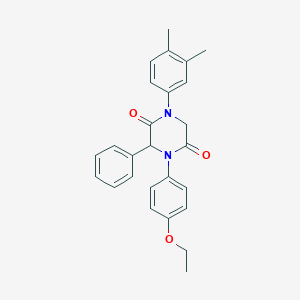


![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242549.png)

